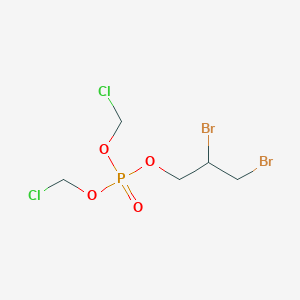
Bis(chloromethyl) 2,3-dibromopropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(chloromethyl) 2,3-dibromopropyl phosphate is an organophosphorus compound known for its flame-retardant properties. It is a derivative of tris(2,3-dibromopropyl) phosphate, which has been widely used in various industrial applications. The compound is characterized by the presence of bromine and chlorine atoms, which contribute to its effectiveness as a flame retardant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(chloromethyl) 2,3-dibromopropyl phosphate typically involves the reaction of 2,3-dibromopropanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 2,3-dibromopropanol with phosphorus oxychloride: This step results in the formation of bis(2,3-dibromopropyl) phosphate.
Chloromethylation: The bis(2,3-dibromopropyl) phosphate is then subjected to chloromethylation to introduce the chloromethyl groups, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bis(chloromethyl) 2,3-dibromopropyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less brominated or chlorinated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phosphates, while reduction can produce less halogenated derivatives.
Scientific Research Applications
Bis(chloromethyl) 2,3-dibromopropyl phosphate has several scientific research applications:
Chemistry: It is used as a flame retardant in various polymeric materials, including plastics and textiles.
Biology: Research studies have investigated its effects on biological systems, particularly its potential toxicity and environmental impact.
Industry: The compound is extensively used in the manufacturing of flame-retardant materials for consumer products, including furniture and electronics.
Mechanism of Action
The flame-retardant properties of bis(chloromethyl) 2,3-dibromopropyl phosphate are attributed to its ability to interfere with the combustion process. The compound releases bromine and chlorine radicals upon heating, which act to quench free radicals generated during combustion. This process effectively slows down or inhibits the spread of fire. The molecular targets include the reactive intermediates formed during the combustion of organic materials.
Comparison with Similar Compounds
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: A closely related compound with similar flame-retardant properties.
Tris(1,3-dichloro-2-propyl) phosphate: Another organophosphorus flame retardant with chlorine atoms instead of bromine.
Tris(2-chloroethyl) phosphate: A chlorinated flame retardant used in various applications.
Uniqueness
Bis(chloromethyl) 2,3-dibromopropyl phosphate is unique due to the presence of both bromine and chlorine atoms, which enhance its flame-retardant efficiency. The combination of these halogens provides a synergistic effect, making it more effective than compounds containing only bromine or chlorine.
Properties
CAS No. |
88245-75-4 |
|---|---|
Molecular Formula |
C5H9Br2Cl2O4P |
Molecular Weight |
394.81 g/mol |
IUPAC Name |
bis(chloromethyl) 2,3-dibromopropyl phosphate |
InChI |
InChI=1S/C5H9Br2Cl2O4P/c6-1-5(7)2-11-14(10,12-3-8)13-4-9/h5H,1-4H2 |
InChI Key |
ZWCMIFCKRNLUEL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)OP(=O)(OCCl)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















